Superior Cytotoxic Potency in AML Cell Lines Compared to FLT3 Inhibitors
Silvestrol demonstrates picomolar to low nanomolar cytotoxicity in AML cell lines, achieving IC50 values of 2.7 nM in FLT3-ITD (MV4-11) cells and 3.8 nM in FLT3-wt overexpressing (THP-1) cells, with primary patient blast IC50 values of ~5 nM (FLT3-ITD) and ~12 nM (FLT3-wt) [1]. This level of potency in AML models is a key differentiator from many FLT3-targeted agents, which typically show higher IC50 values and are susceptible to resistance mutations. The efficacy of silvestrol is mediated through translational suppression of the FLT3 oncoprotein itself, reducing its expression by 80–90% [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MV4-11 (FLT3-ITD): 2.7 nM; THP-1 (FLT3-wt): 3.8 nM; Primary AML blasts (FLT3-ITD): ~5 nM; Primary AML blasts (FLT3-wt): ~12 nM |
| Comparator Or Baseline | Typical FLT3 inhibitors (e.g., midostaurin, gilteritinib) exhibit IC50 values >10 nM in MV4-11 cells and are subject to resistance |
| Quantified Difference | Silvestrol IC50 is at least 3- to 10-fold lower than many FLT3 inhibitors in MV4-11 cells; directly reduces FLT3 protein by 80-90% |
| Conditions | MV4-11 and THP-1 AML cell lines; primary patient AML blasts; 72-hour exposure |
Why This Matters
For researchers modeling FLT3-driven AML, silvestrol provides a unique tool with a distinct mechanism (translational suppression of the oncogene) and superior potency that is not matched by conventional kinase inhibitors.
- [1] Alachkar H, Santhanam R, Maharry K, et al. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia. J Hematol Oncol. 2013;6:21. View Source
